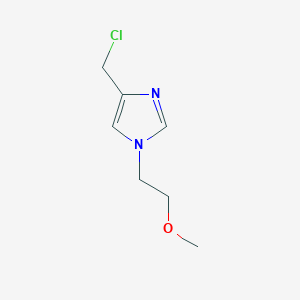
4-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole
Descripción general
Descripción
4-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole is a synthetic compound that belongs to the imidazole family, characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties. The presence of both chloromethyl and methoxyethyl groups enhances its reactivity and biological potential compared to other imidazole derivatives.
- Molecular Formula : C₇H₁₁ClN₂O
- Molecular Weight : Approximately 162.63 g/mol
- Structure : The compound features a five-membered aromatic heterocycle with two nitrogen atoms in the ring, contributing to its chemical reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising results:
These values suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving interaction with nuclear DNA and mitochondrial pathways.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Imidazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies have indicated that this compound may inhibit the growth of various pathogens, although specific IC50 values for these activities require further investigation.
Antifungal Activity
Similar to its antibacterial effects, the antifungal potential of this compound is linked to its structural characteristics. Imidazoles are commonly used in antifungal medications due to their ability to disrupt fungal cell membranes.
The biological mechanisms underlying the activities of this compound are still being elucidated. However, several hypotheses include:
- Nucleophilic Substitution Reactions : The chloromethyl group facilitates nucleophilic attack, allowing for various biological interactions.
- Receptor Interaction : Initial studies suggest that this compound may interact with specific receptors and enzymes, influencing metabolic pathways crucial for cell survival and proliferation.
Case Studies and Research Findings
- Cytotoxicity Studies : In a comparative analysis with standard chemotherapeutic agents like cisplatin, this compound showed superior cytotoxic effects in resistant cancer cell lines, indicating its potential as a novel therapeutic agent .
- Structure-Activity Relationship (SAR) : The unique combination of chloromethyl and methoxyethyl groups in this imidazole derivative suggests a distinct pharmacological profile compared to other imidazoles, warranting further SAR studies to optimize its efficacy .
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-11-3-2-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTCNCPISISULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















